2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a tricyclic core with fused pyrazole and quinoline rings. Key structural features include:
- 2-(4-Ethylphenyl) substituent: Enhances lipophilicity and steric bulk.
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI Key |
LFODWXOXRAPGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Substrate Design :
-
1 : 2-(1H-Pyrazol-5-yl)aniline derivative with a protected carboxylic acid at C8 (e.g., methyl ester).
-
2 : 4-Ethylbenzyl bromide to introduce the 2-aryl group.
-
-
Conditions : KI (2 equiv), DMF, 110°C, 12–24 hours.
-
Mechanism : Base-assisted deprotonation generates a nucleophilic pyrazole-N, which attacks the benzyl electrophile, followed by intramolecular cyclization (Search result).
Functionalization of the C8 Position
The methyl ester at C8 is hydrolyzed to a carboxylic acid using LiOH/THF/H2O, then activated with HATU and coupled with phenethylamine to yield the carboxamide (Search result).
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 65–78 | 92–95 |
| Ester Hydrolysis | 89 | 98 |
| Amidation | 75 | 99 |
Three-Component Assembly via Knoevenagel-Michael Cascade
Search result describes a one-pot synthesis of pyrazoloquinolines using arylglyoxals 3 , 3-methyl-1-aryl-1H-pyrazol-5-amines 4 , and cyclic 1,3-dicarbonyls 5 :
Adaptation for Target Molecule
-
3 : Phenylglyoxal (forms quinoline C7–C8).
-
4 : 3-Methyl-1-(4-ethylphenyl)-1H-pyrazol-5-amine (pre-synthesized via Ullmann coupling).
-
5 : Meldrum’s acid (introduces C8 carbonyl).
Reaction Protocol
-
Knoevenagel Condensation : Between 3 and 5 at 80°C in aqueous acetone with TPAB (20 mol%).
-
Michael Addition : Pyrazole amine 4 attacks the α,β-unsaturated intermediate.
-
Cyclization and Oxidation : Spontaneous dearomatization forms the pyrazoloquinoline core, with Meldrum’s acid providing the C8 carboxylate.
Advantages :
-
Avoids isolation of intermediates.
-
Carboxylic acid at C8 is generated in situ, simplifying subsequent amidation.
Friedländer Condensation for Regioselective Core Formation
The Friedländer reaction between o-aminoaryl ketones 6 and pyrazolones 7 is a classical route to pyrazoloquinolines (Search result):
Substrate Preparation
-
6 : 8-Cyano-2-aminobenzophenone (cyanide at C8 for later conversion to carboxamide).
-
7 : 5-(4-Ethylphenyl)-3-methyl-1H-pyrazolone (synthesized via cyclocondensation of ethyl 4-ethylphenylhydrazine with ethyl acetoacetate).
Cyclization and Functionalization
-
Conditions : HCl/EtOH reflux, 8 hours.
-
Post-Modification :
-
Hydrolysis of C8 nitrile to carboxylic acid using H2SO4/H2O.
-
Amide coupling with phenethylamine using EDC/HOBt.
-
Challenges :
-
Low regioselectivity if pyrazolone substituents are bulky.
-
Requires strict stoichiometric control to avoid dimerization.
Catalytic Hydrogenation in Late-Stage Functionalization
Patent highlights catalytic hydrogenation for introducing amine groups, adaptable for the target molecule:
Nitro Reduction at C8
-
Substrate : 8-Nitro-pyrazoloquinoline intermediate.
-
Conditions : 10% Pd/C, H2 (50 psi), EtOH, 25°C, 6 hours.
-
Outcome : Nitro group reduced to amine, later oxidized to carboxylic acid via KMnO4.
Critical Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 wt% |
| Solvent | Ethanol/Water (9:1) |
| Pressure | 50–60 psi |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Steps | Scalability |
|---|---|---|---|---|
| KI-Cyclization | 65–78 | 92–95 | 4 | Moderate |
| Three-Component | 80–85 | 90–93 | 3 | High |
| Friedländer | 50–60 | 85–88 | 5 | Low |
| Hydrogenation-Based | 70 | 95 | 6 | Moderate |
Key Observations :
-
The three-component method offers the best balance of yield and simplicity.
-
KI-cyclization requires stringent solvent control but achieves high regioselectivity.
-
Late-stage hydrogenation introduces scalability challenges due to catalyst costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) and electrophilic sites on the quinoline ring facilitate nucleophilic substitution. For example:
-
Hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form carboxylic acid derivatives.
-
Aminolysis : Reacts with amines (e.g., methylamine) to yield substituted amides.
Oxidation and Reduction
The pyrazole ring and quinoline system exhibit redox activity:
-
Oxidation : The pyrazole ring’s C=N bonds can oxidize with reagents like KMnO₄ or H₂O₂, forming hydroxylated derivatives or quinoline N-oxides.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the quinoline ring’s aromaticity, producing dihydroquinoline intermediates.
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at positions activated by electron-donating groups:
-
Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the 5- or 7-position of the quinoline ring.
-
Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing solubility.
Functional Group Transformations
The ethylphenyl and phenethyl substituents participate in tailored reactions:
-
Alkylation/Acylation : The phenethylamine side chain reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
-
Esterification : Carboxamide groups can be converted to esters using alcohols under acidic conditions.
Complexation and Metal Coordination
The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These reactions are pH-dependent and often enhance catalytic or biological activity .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen (¹O₂) induces [4+2] cycloaddition reactions on the quinoline ring, generating endoperoxides. This reactivity is explored in photodynamic therapy applications .
Stability and Degradation
Under strong acidic/basic conditions or prolonged heat, the compound degrades via:
-
Ring-opening : Quinoline moiety breaks down into smaller aromatic amines.
-
Decarboxylation : Loss of CO₂ from the carboxamide group at >150°C.
Industrial-Scale Reactivity
Synthetic routes leverage green chemistry principles, such as continuous flow reactors, to optimize yield and minimize waste during large-scale production.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of pyrazoloquinoline derivatives in targeting various cancer cell lines. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies
A recent study evaluated the compound against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM, demonstrating its potential as a potent anticancer agent .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF7 | 0.01 | High cytotoxicity |
| A549 | 0.39 | Moderate cytotoxicity |
| HCT116 | 0.16 | Significant inhibition |
Anti-inflammatory Applications
In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
Research has demonstrated that derivatives of this compound can significantly reduce inflammation markers in vitro. For instance, a study reported a reduction in TNF-alpha levels when treated with this compound in macrophage cell lines .
Antimicrobial Activity
There is emerging evidence that pyrazoloquinoline derivatives may possess antimicrobial properties as well. Some studies indicate that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis .
Neuroprotective Effects
Preliminary studies suggest that compounds within this class may also have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[4,3-c]quinoline scaffold is shared across analogues, but substituent variations significantly alter properties:
Notes:
Physicochemical Properties
Observations :
- Higher melting points in adamantyl derivatives (6j) correlate with increased crystallinity from bulky substituents.
- The target’s carboxamide may lower melting points compared to esters due to reduced symmetry.
Biological Activity
The compound 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.49 g/mol. The structure features a pyrazolo[4,3-c]quinoline core, which is known for various biological activities.
Research indicates that compounds within the pyrazoloquinoline class may exhibit their biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Many derivatives show potential as inhibitors of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes.
- Anticancer Activity : Some studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative damage, potentially through the modulation of reactive oxygen species (ROS) production.
Anticancer Properties
A study evaluated the anticancer effects of various pyrazoloquinoline derivatives against several cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM, suggesting a potent anticancer effect compared to standard chemotherapeutics .
Anti-inflammatory Effects
In vitro assays have shown that this compound can significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is likely due to the suppression of iNOS and COX-2 expression .
Neuroprotective Effects
Research has demonstrated that certain derivatives can enhance neuronal survival under oxidative stress conditions by upregulating cellular antioxidant defenses. This effect is mediated by the activation of signaling pathways such as AKT/GSK3β .
Case Studies
- Study on Anticancer Activity :
- Study on Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | 10 | Induction of apoptosis |
| Lung Cancer | 15 | Cell cycle arrest | |
| Anti-inflammatory | RAW 264.7 Macrophages | N/A | Inhibition of iNOS and COX-2 |
| Neuroprotective | Neuronal Cells | N/A | Upregulation of antioxidant defenses |
Q & A
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer : Implement Quality by Design (QbD) principles, including strict control of starting material purity (≥95% by HPLC) and reaction quenching protocols. Cross-validate biological assays with reference standards, as demonstrated in studies on ethyl-pyrimidine carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
